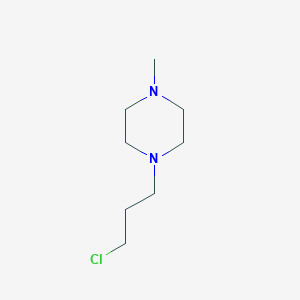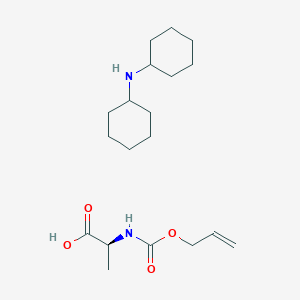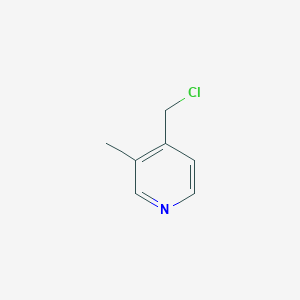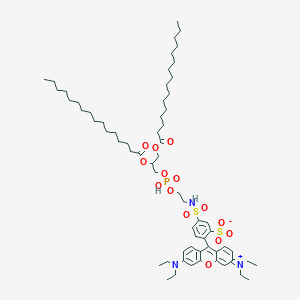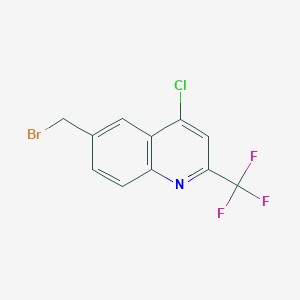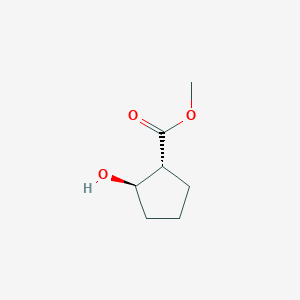
methyl (R,R)-2-hydroxycyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (R,R)-2-hydroxycyclopentanecarboxylate, also known as MHPCC, is a chiral building block that has become increasingly important in the field of organic synthesis. It is a valuable intermediate for the synthesis of natural products and pharmaceuticals due to its unique stereochemistry and versatile reactivity.
Mecanismo De Acción
The mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems is not well understood. However, it has been suggested that methyl (R,R)-2-hydroxycyclopentanecarboxylate may act as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions. Furthermore, methyl (R,R)-2-hydroxycyclopentanecarboxylate may have potential as a chiral stationary phase in chromatography.
Efectos Bioquímicos Y Fisiológicos
There is limited information available regarding the biochemical and physiological effects of methyl (R,R)-2-hydroxycyclopentanecarboxylate. However, it has been reported that methyl (R,R)-2-hydroxycyclopentanecarboxylate is non-toxic and non-irritating to the skin and eyes. In addition, methyl (R,R)-2-hydroxycyclopentanecarboxylate has been shown to exhibit low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl (R,R)-2-hydroxycyclopentanecarboxylate is its high enantioselectivity in asymmetric synthesis. It can also be easily synthesized using various methods. However, methyl (R,R)-2-hydroxycyclopentanecarboxylate is relatively expensive compared to other chiral building blocks, which may limit its use in large-scale synthesis. In addition, the stability of methyl (R,R)-2-hydroxycyclopentanecarboxylate in certain reaction conditions may be a limitation.
Direcciones Futuras
There are several future directions for the research and development of methyl (R,R)-2-hydroxycyclopentanecarboxylate. One area of interest is the exploration of new synthetic methods for methyl (R,R)-2-hydroxycyclopentanecarboxylate and its derivatives. Another area of research is the investigation of the mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems. Additionally, the development of new applications for methyl (R,R)-2-hydroxycyclopentanecarboxylate, such as in chiral catalysis and chromatography, is an area of potential future research.
Métodos De Síntesis
The synthesis of methyl (R,R)-2-hydroxycyclopentanecarboxylate can be achieved through various methods, including the asymmetric reduction of 2-cyclopentenone, the asymmetric hydrogenation of 2-cyclopentenone, and the asymmetric epoxidation of 2-cyclopentenone followed by ring opening. Among these methods, the asymmetric reduction of 2-cyclopentenone using chiral catalysts has been widely adopted due to its high yield and enantioselectivity.
Aplicaciones Científicas De Investigación
Methyl (R,R)-2-hydroxycyclopentanecarboxylate has been extensively used in the synthesis of natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of (+)-discodermolide, a potent anticancer agent. methyl (R,R)-2-hydroxycyclopentanecarboxylate has also been used in the synthesis of (+)-neopeltolide, a marine natural product with antitumor and antiviral activity. In addition, methyl (R,R)-2-hydroxycyclopentanecarboxylate has been employed in the synthesis of other bioactive compounds, such as (+)-arenarol and (+)-arenarone.
Propiedades
Número CAS |
124150-22-7 |
|---|---|
Nombre del producto |
methyl (R,R)-2-hydroxycyclopentanecarboxylate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
XMPIOOIEGQJDKJ-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC[C@H]1O |
SMILES |
COC(=O)C1CCCC1O |
SMILES canónico |
COC(=O)C1CCCC1O |
Sinónimos |
Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1R,2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



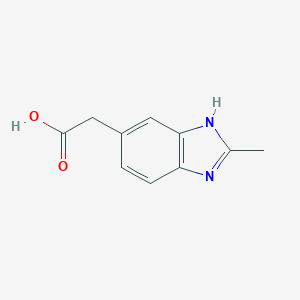
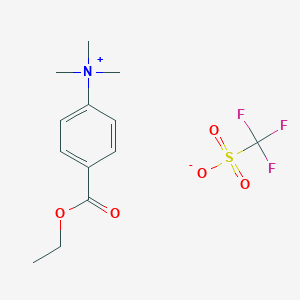
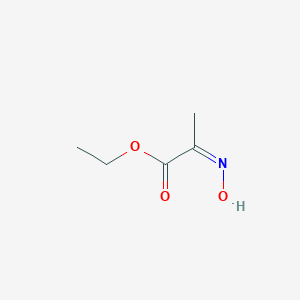
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
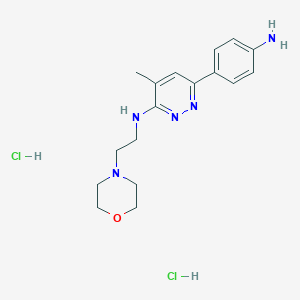
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
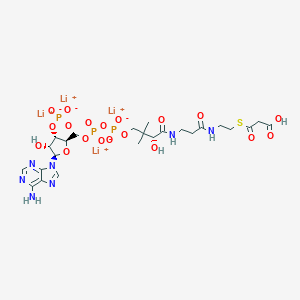
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
